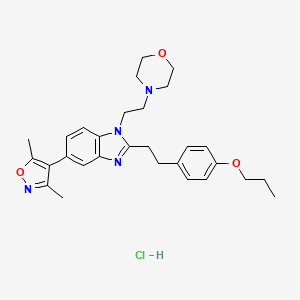
PF-CBP1 HCl
Descripción general
Descripción
El hidrocloruro de PF-CBP1 es un inhibidor altamente selectivo del dominio bromodominio del proteína de unión a CREB (BRD de CBP). Inhibe los bromodominios de CREBBP y EP300 con valores de IC50 de 125 nM y 363 nM, respectivamente . Este compuesto es conocido por su capacidad de reducir la expresión de citoquinas inflamatorias inducidas por LPS (IL-1β, IL-6 e IFN-β) en macrófagos primarios . Además, el hidrocloruro de PF-CBP1 regula negativamente la expresión de RGS4 en neuronas corticales, lo que lo convierte en una herramienta valiosa para la investigación de trastornos neurológicos como la epilepsia y la enfermedad de Parkinson .
Aplicaciones Científicas De Investigación
El hidrocloruro de PF-CBP1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:
Trastornos Neurológicos: El hidrocloruro de PF-CBP1 se utiliza para estudiar trastornos neurológicos como la epilepsia y la enfermedad de Parkinson al regular negativamente la expresión de RGS4 en neuronas corticales.
Investigación de la Inflamación: El compuesto se emplea en la investigación centrada en la inflamación, ya que reduce la expresión de citoquinas inflamatorias (IL-1β, IL-6 e IFN-β) en macrófagos primarios.
Desarrollo de Medicamentos: La inhibición selectiva del compuesto del bromodominio de la proteína de unión a CREB lo convierte en un posible candidato para el desarrollo de nuevos agentes terapéuticos dirigidos a bromodominios específicos.
Mecanismo De Acción
El hidrocloruro de PF-CBP1 ejerce sus efectos inhibiendo selectivamente el bromodominio de la proteína de unión a CREB (BRD de CBP). Esta inhibición evita la unión de CBP a los residuos de lisina acetilados en las histonas, lo que modula la expresión génica . El compuesto también inhibe los bromodominios de EP300, lo que influye aún más en la regulación génica .
Los objetivos moleculares del hidrocloruro de PF-CBP1 incluyen los bromodominios de CREBBP y EP300, con efectos posteriores en la expresión de citoquinas inflamatorias y otras proteínas relacionadas . Las vías involucradas en su mecanismo de acción están relacionadas principalmente con la regulación epigenética y la inflamación .
Análisis Bioquímico
Biochemical Properties
PF-CBP1 Hydrochloride interacts with the bromodomains of CREBBP and EP300, inhibiting them with IC50 values of 125 nM and 363 nM respectively . The bromodomains are involved in transcriptional regulation through the recognition of acetyl lysine modifications on diverse proteins .
Cellular Effects
PF-CBP1 Hydrochloride has been shown to modulate key inflammatory genes in primary macrophages . It also downregulates RGS4 expression in cortical neurons , which could have implications for neurological disorders, including epilepsy and Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of PF-CBP1 Hydrochloride involves its binding to the bromodomains of CREBBP and EP300, inhibiting their function . This inhibition can lead to the downregulation of certain genes, such as RGS4 in neurons .
Métodos De Preparación
La síntesis de hidrocloruro de PF-CBP1 implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes en condiciones específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente.
Los métodos de producción industrial para el hidrocloruro de PF-CBP1 tampoco están ampliamente disponibles en el dominio público. Típicamente, estos compuestos se producen en instalaciones especializadas con medidas estrictas de control de calidad para garantizar la consistencia y la pureza.
Análisis De Reacciones Químicas
El hidrocloruro de PF-CBP1 experimenta varias reacciones químicas, centrándose principalmente en su interacción con los bromodominios. El compuesto exhibe una alta selectividad para el bromodominio de la proteína de unión a CREB sobre otros bromodominios como BRD4 . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO como solvente y concentraciones específicas del compuesto para lograr los efectos inhibitorios deseados .
Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de los bromodominios diana, lo que lleva a una reducción de la expresión de citoquinas inflamatorias y otras proteínas relacionadas .
Comparación Con Compuestos Similares
El hidrocloruro de PF-CBP1 es único en su alta selectividad para el bromodominio de la proteína de unión a CREB sobre otros bromodominios como BRD4 . Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones de bromodominios específicos sin efectos fuera del objetivo.
Compuestos similares incluyen:
Propiedades
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOZCHHWLMTUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


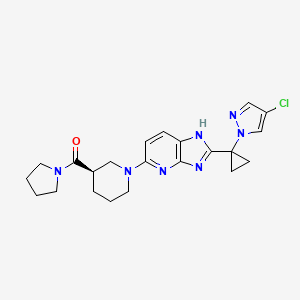
![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide](/img/structure/B609987.png)
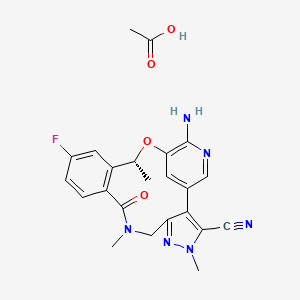
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
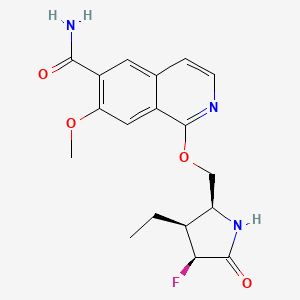
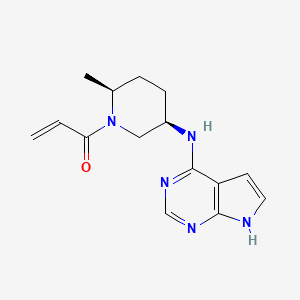
![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
![(4S,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-(fluoromethyl)-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B610000.png)

